molecular formula C11H10N4 B2801897 3-Azido-1-phenylcyclobutane-1-carbonitrile CAS No. 2137144-71-7

3-Azido-1-phenylcyclobutane-1-carbonitrile

Cat. No. B2801897
M. Wt: 198.229
InChI Key: UMOQKPIRRUTVKH-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-phenylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.2291. This product is intended for research use only and not for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile. However, azido compounds are generally synthesized through nucleophilic substitution reactions where a leaving group is replaced by an azide ion. The exact method would depend on the starting materials and the specific conditions required.



Molecular Structure Analysis

The molecular structure of 3-Azido-1-phenylcyclobutane-1-carbonitrile consists of a cyclobutane ring attached to a phenyl group and a carbonitrile group. An azido group is also attached to the cyclobutane ring1. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-Azido-1-phenylcyclobutane-1-carbonitrile. However, azido compounds are generally reactive and can undergo several types of reactions, including reduction to amines, Staudinger reactions to form amines or imines, and click reactions with alkynes to form triazoles.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azido-1-phenylcyclobutane-1-carbonitrile are not well-documented in the available literature. However, based on its molecular structure, we can infer that it is likely to be a solid at room temperature and may have a high melting point due to the presence of the cyclobutane ring. The presence of the azido and carbonitrile groups may also make it polar and potentially reactive.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A key synthetic method involves a dynamic addition-intramolecular substitution sequence, leading to the formation of stable bicyclic compounds with moderate to good yields. This process includes reversible addition of hydrogen cyanide onto imines and intramolecular nucleophilic substitution (De Blieck & Stevens, 2011).

  • Structural Analysis : The molecular structures of novel heterocyclic compounds synthesized through diazo-coupling reactions are confirmed using various spectroscopic techniques. These include UV-Visible, FTIR, 1H NMR, Mass, and elemental analysis (Mallikarjuna & Keshavayya, 2020).

Chemical Transformations and Applications

  • Formation of Diverse Heterocycles : Research demonstrates the conversion of certain compounds into various heterocyclic systems, including pteridine and purine analogues, through simple transformation steps. These compounds show potential for further chemical manipulation (Cada et al., 1990).

  • Cycloaddition Reactions : Proximity-assisted cycloaddition reactions of azidonitriles yield diversely functionalized bicyclic tetrazoles. These reactions, even at room temperature or lower, indicate significant potential in synthetic chemistry (Hanessian et al., 2010).

Biological and Pharmacological Potentials

  • Antioxidant Properties : Certain phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized using similar chemical frameworks, have shown significant in vitro antioxidant activity. This indicates the potential biological relevance of these compounds (Savegnago et al., 2016).

  • Antimicrobial and Antitubercular Activity : Novel heterocyclic compounds synthesized from similar chemical structures have demonstrated promising antimicrobial and antitubercular activities against various microbial strains, including Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Mallikarjuna & Keshavayya, 2020).

Material Science and Nanotechnology

  • Carbon Nanotube Synthesis : Nitrogen-doped carbon nanotubes, synthesized from related carbonitrile compounds, have shown promising results in lithium-ion battery applications, demonstrating the relevance of such compounds in advanced material science (Sridhar et al., 2015).

Safety And Hazards

The safety and hazards associated with 3-Azido-1-phenylcyclobutane-1-carbonitrile are not well-documented in the available literature. However, azido compounds are generally considered to be potentially explosive and should be handled with care. Additionally, the compound is not intended for human or veterinary use1.


Future Directions

The future directions for research on 3-Azido-1-phenylcyclobutane-1-carbonitrile are not clear from the available information. However, given its unique structure, it could potentially be of interest in the development of new materials or pharmaceuticals.


Please note that this analysis is based on the limited information available and may not be completely accurate or comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

3-azido-1-phenylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOQKPIRRUTVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-phenylcyclobutane-1-carbonitrile

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